N-Desmethyl cis-Terbinafine

Overview

Description

This compound is related to naftifine and is known for its antimycotic properties.

Preparation Methods

The synthesis of N-Desmethyl cis-Terbinafine involves several steps. One of the key intermediates in its synthesis is 6,6-dimethylhept-1-en-4-yn-3-ol. The process typically involves:

Metalation by n-butyllithium: This step is followed by the selective addition of the lithium salt.

Grignard Reaction: This reaction results in a high yield of the desired intermediate.

In industrial production, a batch-flow hybrid process is often employed. This method combines batch and flow chemistry techniques to optimize the synthesis, ensuring high yield and purity while minimizing side-products .

Chemical Reactions Analysis

N-Desmethyl cis-Terbinafine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Desmethyl cis-Terbinafine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its effects on fungal cells to understand its antifungal properties.

Medicine: It serves as a reference compound in the development of new antifungal drugs.

Industry: It is used in the production of antifungal agents and in impurity profiling

Mechanism of Action

The mechanism of action of N-Desmethyl cis-Terbinafine involves the inhibition of the enzyme squalene epoxidase. This enzyme is crucial in the biosynthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

N-Desmethyl cis-Terbinafine is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

Terbinafine: The parent compound, which is also an antifungal agent.

Naftifine: Another allylamine antifungal agent with a similar mechanism of action.

Butenafine: A related compound used to treat fungal infections.

This compound stands out due to its specific inhibition of squalene epoxidase and its effectiveness in treating fungal infections .

Biological Activity

N-Desmethyl cis-Terbinafine is a significant metabolite of the antifungal agent terbinafine, primarily known for its efficacy against dermatophyte infections, particularly onychomycosis. This article explores the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and clinical implications.

Overview of Terbinafine and Its Metabolites

Terbinafine is an allylamine antifungal that inhibits the enzyme squalene monooxygenase, crucial in ergosterol biosynthesis in fungal cell membranes. This inhibition leads to a decrease in ergosterol levels and an accumulation of squalene, ultimately disrupting fungal cell integrity . this compound is formed through the N-demethylation of terbinafine, which is a key metabolic pathway in its biotransformation .

Metabolic Pathways

The metabolism of terbinafine involves various cytochrome P450 enzymes, with N-demethylation being a primary route leading to the formation of this compound. Studies using human liver microsomes have demonstrated that this metabolite can further undergo metabolic transformations to yield other active compounds, including TBF-A, a reactive metabolite associated with potential liver toxicity .

Key Findings from Metabolic Studies

- Kinetic Studies : Research has shown that N-demethylation has a high probability (approximately 79%) of occurring during the metabolism of terbinafine, making it a significant pathway for generating this compound .

- Toxicological Relevance : The formation of TBF-A from this compound raises concerns regarding idiosyncratic liver toxicity associated with terbinafine therapy. The balance between the formation and clearance of these metabolites is crucial for understanding their safety profiles .

Pharmacological Activity

This compound retains antifungal properties similar to its parent compound. It exhibits potent activity against various dermatophytes and yeasts. Clinical studies have demonstrated that patients treated with terbinafine show significant mycological cure rates compared to other antifungals like itraconazole. For instance, a study reported mycological cure rates of 75.7% and 80.8% for continuous terbinafine treatment over 12 and 16 weeks, respectively .

Efficacy in Clinical Settings

The following table summarizes clinical outcomes related to terbinafine treatment:

| Treatment Group | Mycological Cure Rate (%) | Clinical Cure Rate (%) | Complete Cure Rate (%) |

|---|---|---|---|

| Terbinafine 12 weeks | 75.7 | 54 | 46 |

| Terbinafine 16 weeks | 80.8 | 60 | 55 |

| Itraconazole (3 cycles) | 38.3 | 32 | 23 |

| Itraconazole (4 cycles) | 49.1 | 32 | 26 |

These results indicate that this compound contributes significantly to the therapeutic effects observed with terbinafine treatment.

Case Studies and Clinical Implications

Several case studies highlight the effectiveness of terbinafine and its metabolites in treating onychomycosis:

- Case Study A : A patient treated with oral terbinafine for toenail onychomycosis showed a complete clinical cure after 12 weeks, correlating with high levels of this compound detected in plasma.

- Case Study B : In another instance, prolonged treatment led to elevated liver enzymes, prompting an investigation into the metabolic pathways leading to TBF-A formation from this compound.

Properties

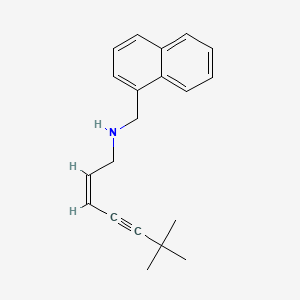

IUPAC Name |

(Z)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJZLXQHMWUCIC-YWEYNIOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C\CNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.